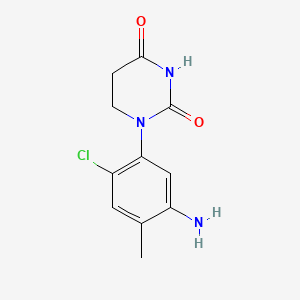
1-(5-Amino-2-chloro-4-methyl-phenyl)hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-amino-2-chloro-4-methylphenyl)-1,3-diazinane-2,4-dione is a chemical compound with a unique structure that includes an amino group, a chloro group, and a diazinane-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-amino-2-chloro-4-methylphenyl)-1,3-diazinane-2,4-dione typically involves multiple steps. One common method starts with the preparation of the intermediate 5-amino-2-chloro-4-methylphenyl, which is then reacted with appropriate reagents to form the diazinane-dione ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in achieving high efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-amino-2-chloro-4-methylphenyl)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
1-(5-amino-2-chloro-4-methylphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-amino-2-chloro-4-methylphenyl)-1,3-diazinane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The amino and chloro groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The diazinane-dione ring structure also contributes to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-amino-2-chloro-4-methylphenyl)ethanone
- 5-amino-2-chloro-4-methylbenzonitrile
Uniqueness
Compared to similar compounds, 1-(5-amino-2-chloro-4-methylphenyl)-1,3-diazinane-2,4-dione stands out due to its unique diazinane-dione ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12ClN3O2 |
|---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
1-(5-amino-2-chloro-4-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H12ClN3O2/c1-6-4-7(12)9(5-8(6)13)15-3-2-10(16)14-11(15)17/h4-5H,2-3,13H2,1H3,(H,14,16,17) |
InChI Key |
PFYCMEDUVHHBGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)N2CCC(=O)NC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















